molecular formula C9H15BrO3 B117194 Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate CAS No. 154325-75-4

Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate

Cat. No.: B117194
CAS No.: 154325-75-4
M. Wt: 251.12 g/mol
InChI Key: LVXCDNNMZJAPOG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate can be synthesized through the bromination of ethyl 2,2-dimethyl-4-oxopentanoate. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as chloroform or carbon tetrachloride. The reaction is carried out at a controlled temperature to ensure the selective bromination at the desired position .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale bromination processes with stringent control over reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets .

Biological Activity

Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and biological activities. This article explores its synthesis, biological mechanisms, therapeutic applications, and potential as a pharmacological agent.

Chemical Structure and Synthesis

This compound possesses a bromine atom at the fifth position of a pentanoate chain, which contributes to its distinct reactivity. The molecular formula is C9H14BrO3C_9H_{14}BrO_3, with a molecular weight of approximately 251.12 g/mol. The synthesis typically involves the bromination of ethyl 2,2-dimethyl-4-oxopentanoate using bromine in solvents like chloroform or carbon tetrachloride under controlled conditions to ensure selectivity at the desired position.

The biological activity of this compound can be attributed to its ability to interact with various biological targets, particularly enzymes and receptors. The presence of the bromine atom allows for the formation of covalent bonds with nucleophilic sites on proteins, which can inhibit enzyme activity or modulate receptor functions. This mechanism is crucial in various therapeutic applications, particularly in inflammatory conditions .

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. It has been shown to inhibit the biosynthesis of leukotrienes, which are inflammatory mediators involved in conditions such as asthma and inflammatory bowel disease . By reducing leukotriene synthesis, this compound may alleviate symptoms associated with these diseases.

Cytoprotective Effects

The compound has also demonstrated cytoprotective properties against various forms of cellular damage. Studies suggest its efficacy in protecting against hepatotoxic agents and ischemic damage in renal tissues. This suggests potential applications in treating conditions like erosive gastritis and ischemic renal failure .

Enzyme Inhibition

This compound acts as an inhibitor for enzymes involved in inflammatory pathways. Specifically, it inhibits 5-lipoxygenase metabolites of arachidonic acid, which play a critical role in inflammatory responses . This inhibition can be beneficial in developing treatments for diseases characterized by excessive inflammation.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Inflammatory Bowel Disease : A study demonstrated that this compound significantly reduced markers of inflammation in animal models of inflammatory bowel disease. The results indicated a reduction in leukotriene levels and improvement in histopathological scores of intestinal tissue .
  • Cytoprotection Against Hepatotoxicity : In vitro studies revealed that this compound could protect liver cells from damage caused by toxic substances such as carbon tetrachloride (CCl₄). The compound reduced cell death and maintained cellular integrity.
  • Mechanistic Insights : Research utilizing docking studies indicated that this compound effectively binds to the active site of 5-lipoxygenase, providing insights into its mechanism as an enzyme inhibitor .

Comparison with Related Compounds

The biological activity of this compound can be compared to other halogenated analogs:

Compound NameKey FeaturesBiological Activity
Ethyl 5-chloro-2,2-dimethyl-4-oxopentanoateChlorine instead of bromineModerate anti-inflammatory effects
Ethyl 5-fluoro-2,2-dimethyl-4-oxopentanoateFluorine atom presentLimited cytoprotective properties
Ethyl 5-iodo-2,2-dimethyl-4-oxopentanoateIodine atom presentEnhanced lipophilicity but less stability

This compound stands out due to its potent anti-inflammatory properties and ability to inhibit specific enzymatic pathways.

Properties

IUPAC Name

ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15BrO3/c1-4-13-8(12)9(2,3)5-7(11)6-10/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVXCDNNMZJAPOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)CC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40399203
Record name ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154325-75-4
Record name ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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